molecular formula C13H13F3O3 B12596549 Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate CAS No. 635324-51-5

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

Cat. No.: B12596549
CAS No.: 635324-51-5
M. Wt: 274.23 g/mol
InChI Key: SIUSQNJJCXNIPB-UHFFFAOYSA-N
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Description

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-enoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often employ advanced techniques such as microreactor systems, which allow for precise control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted carboxylic acids, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction and reagents used .

Scientific Research Applications

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group enhances the compound’s stability, lipophilicity, and potential biological activities, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

635324-51-5

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

ethyl 3-methoxy-3-[3-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C13H13F3O3/c1-3-19-12(17)8-11(18-2)9-5-4-6-10(7-9)13(14,15)16/h4-8H,3H2,1-2H3

InChI Key

SIUSQNJJCXNIPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C1=CC(=CC=C1)C(F)(F)F)OC

Origin of Product

United States

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